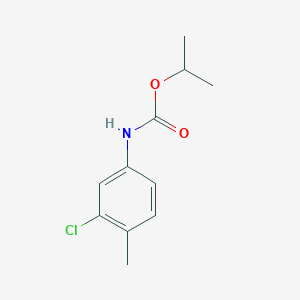
Isopropyl 3-chloro-4-methylphenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 3-chloro-4-methylphenylcarbamate, also known as propoxur, is a carbamate insecticide that is widely used in agriculture and public health. It is a white crystalline solid with a slight odor and is soluble in water and organic solvents. Propoxur is known for its broad-spectrum activity against a wide range of pests, including mosquitoes, flies, cockroaches, and termites.
Wissenschaftliche Forschungsanwendungen
Propoxur has been extensively studied for its insecticidal properties and has been used in many scientific research applications. It is commonly used as a reference standard for the evaluation of new insecticides and is also used as a positive control in toxicity studies. Propoxur has been shown to be effective against a wide range of insects, including those that are resistant to other insecticides.
Wirkmechanismus
Propoxur acts as an acetylcholinesterase inhibitor, which means that it blocks the breakdown of acetylcholine in the nervous system. This results in an accumulation of acetylcholine, which overstimulates the nervous system and leads to paralysis and death of the insect.
Biochemical and Physiological Effects:
Propoxur has been shown to have a range of biochemical and physiological effects on insects. It can disrupt the normal functioning of the nervous system, interfere with energy metabolism, and cause oxidative stress. In addition, Isopropyl 3-chloro-4-methylphenylcarbamate has been shown to have immunomodulatory effects on insects, which could have implications for disease transmission.
Vorteile Und Einschränkungen Für Laborexperimente
Propoxur is a versatile insecticide that has many advantages for use in laboratory experiments. It is relatively inexpensive, easy to handle, and has a broad spectrum of activity against a wide range of insects. However, there are also some limitations to its use. Propoxur can be toxic to humans and animals, and care must be taken to handle it safely. In addition, some insects have developed resistance to Isopropyl 3-chloro-4-methylphenylcarbamate, which can limit its effectiveness.
Zukünftige Richtungen
There are many potential future directions for research on Isopropyl 3-chloro-4-methylphenylcarbamate. One area of interest is the development of new formulations and delivery systems that could improve its efficacy and reduce its toxicity. Another area of interest is the study of its effects on non-target organisms, including beneficial insects and humans. Finally, there is a need for more research on the mechanisms of insecticide resistance and the development of new insecticides that can overcome this problem.
Synthesemethoden
Propoxur can be synthesized by reacting 3-chloro-4-methylphenyl isocyanate with isopropyl alcohol in the presence of a catalyst such as triethylamine. The reaction yields isopropyl 3-chloro-4-methylphenylcarbamate, which is then purified by recrystallization.
Eigenschaften
IUPAC Name |
propan-2-yl N-(3-chloro-4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)15-11(14)13-9-5-4-8(3)10(12)6-9/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUNGEJMHKZHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 3-chloro-4-methylphenylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

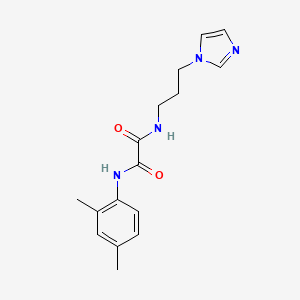
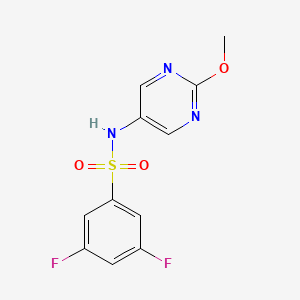
![3-Chloro-5-(trifluoromethyl)-2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-4-yl]pyridine](/img/structure/B2940784.png)
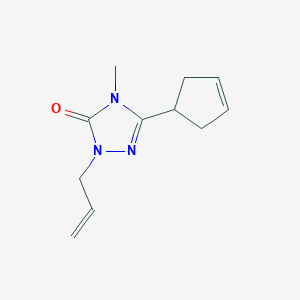
![Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/no-structure.png)
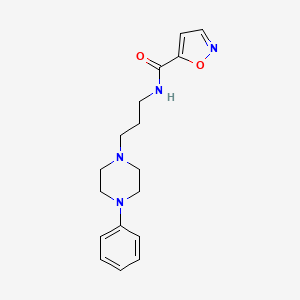
![N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2940790.png)
![3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B2940792.png)
![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2940795.png)
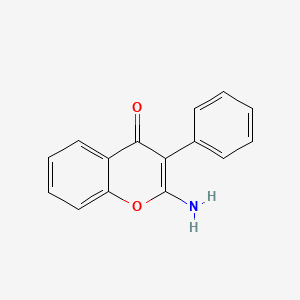
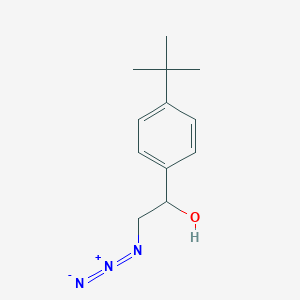
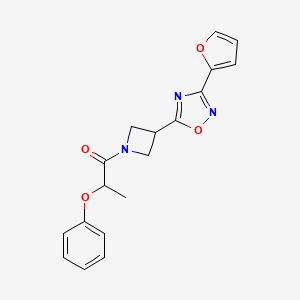
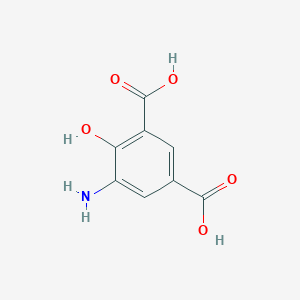
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2940803.png)